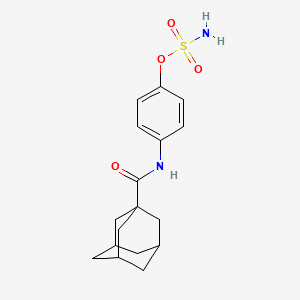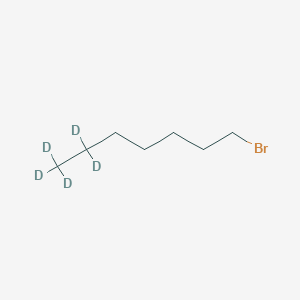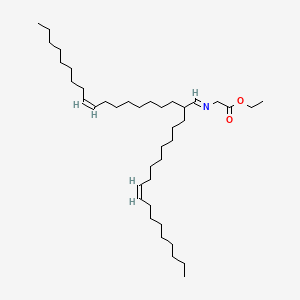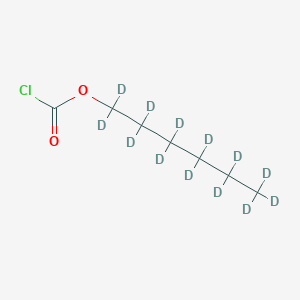
Hexyl chlorocarbonate-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl chlorocarbonate-d13, also known as Hexyl chloroformate-d13 or Hexyloxycarbonyl-d13 chloride, is a deuterium-labeled compound. It is a stable isotope of Hexyl chlorocarbonate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl chlorocarbonate-d13 is synthesized by incorporating deuterium into Hexyl chlorocarbonate. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated reagents. The production process is carefully controlled to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl chlorocarbonate-d13 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexanol and carbon dioxide.
Reduction: The compound can be reduced to form hexanol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous solutions, mild acidic or basic conditions
Major Products Formed
Carbamates and Carbonates: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Hexyl chlorocarbonate-d13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Hexyl chlorocarbonate-d13 involves the incorporation of deuterium into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and metabolic pathways. This can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparación Con Compuestos Similares
Similar Compounds
Hexyl chlorocarbonate: The non-deuterated form of Hexyl chlorocarbonate-d13.
Methyl chlorocarbonate: A similar compound with a methyl group instead of a hexyl group.
Ethyl chlorocarbonate: A similar compound with an ethyl group instead of a hexyl group
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields .
Propiedades
Fórmula molecular |
C7H13ClO2 |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clave InChI |
KIWBRXCOTCXSSZ-UTBWLCBWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
SMILES canónico |
CCCCCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
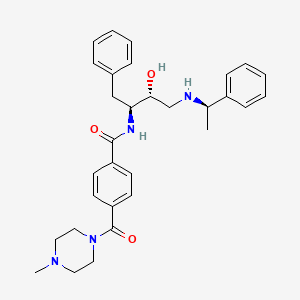
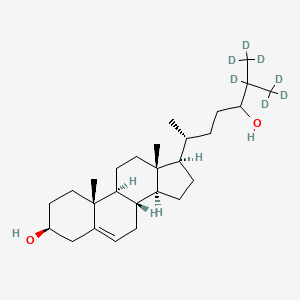

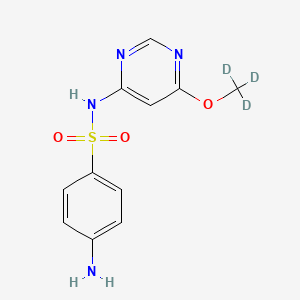
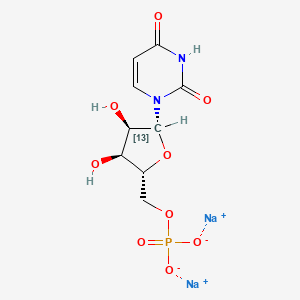
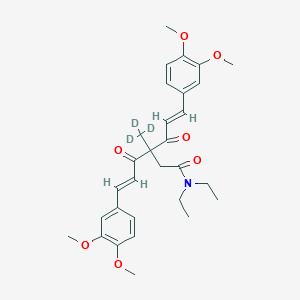
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
